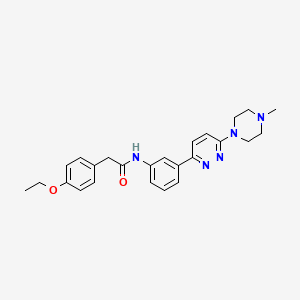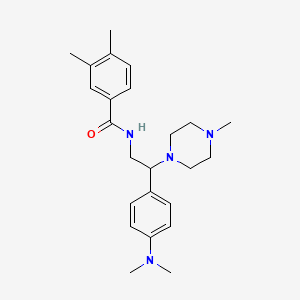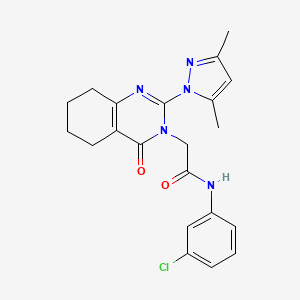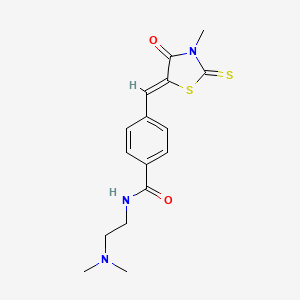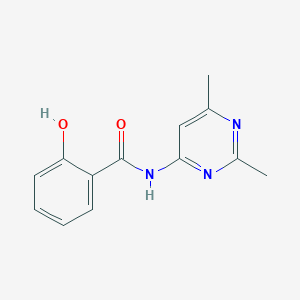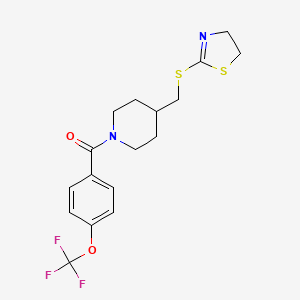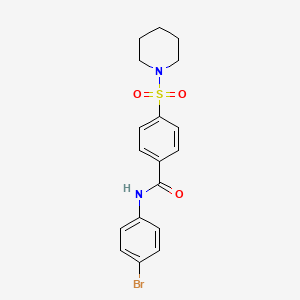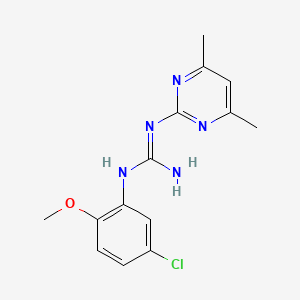
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPP, is an organoguanidine compound that has been widely studied for its potential applications in chemical synthesis, scientific research, and drug development. CMPP is a synthetic compound that is composed of a guanidine group, a 5-chloro-2-methoxyphenyl group, and a 4,6-dimethylpyrimidin-2-yl group. It is a colorless solid at room temperature and has a melting point of 198-200°C.
Applications De Recherche Scientifique
Antifungal Applications
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have shown significant antifungal effects. For instance, certain dimethylpyrimidin-derivatives have demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Structural and Chemical Properties
The structural and chemical properties of derivatives of this compound have been extensively studied. Research has focused on aspects such as cation tautomerism, twinning, and disorder in various forms of these compounds, providing insights into their molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Antibacterial Properties
Some trisubstituted guanidines and their copper(II) complexes, including derivatives of this compound, have been synthesized and characterized for their antibacterial properties. These compounds have shown good bactericidal activity, highlighting their potential in antibacterial applications (Said et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of these compounds have been a subject of interest, with studies focusing on cyclization processes and the creation of derivatives. These investigations provide valuable information for further pharmaceutical and chemical applications (Shestakov et al., 2011).
Anti-Inflammatory Properties
Research on 4,6-substituted di-(phenyl) pyrimidin-2-amines, related to this compound, has revealed significant anti-inflammatory activity, suggesting their therapeutic potential in inflammation-related conditions (Kumar et al., 2017).
Herbicidal Activities
Derivatives of this compound have also shown promising herbicidal activities. Research into their synthesis and biological evaluation has demonstrated their efficacy in inhibiting certain types of weeds, contributing to agricultural science (Fu-b, 2014).
Chemical Reactivity and Biological Evaluation
Further research has explored the chemical reactivity of these compounds, leading to the construction of nitrogen heterocyclic compounds and their biological evaluation. These studies provide insights into the potential therapeutic applications of these derivatives (Farouk et al., 2021).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)

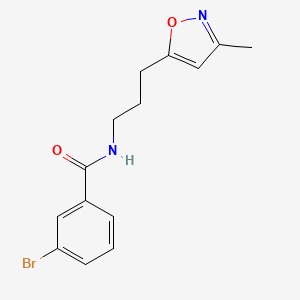

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)
